(3-Bromophenyl)methyl 2-nitrobenzoate (3-Bromophenyl)methyl 2-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10927883
InChI: InChI=1S/C14H10BrNO4/c15-11-5-3-4-10(8-11)9-20-14(17)12-6-1-2-7-13(12)16(18)19/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)Br)[N+](=O)[O-]
Molecular Formula: C14H10BrNO4
Molecular Weight: 336.14 g/mol

(3-Bromophenyl)methyl 2-nitrobenzoate

CAS No.:

Cat. No.: VC10927883

Molecular Formula: C14H10BrNO4

Molecular Weight: 336.14 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromophenyl)methyl 2-nitrobenzoate -

Specification

Molecular Formula C14H10BrNO4
Molecular Weight 336.14 g/mol
IUPAC Name (3-bromophenyl)methyl 2-nitrobenzoate
Standard InChI InChI=1S/C14H10BrNO4/c15-11-5-3-4-10(8-11)9-20-14(17)12-6-1-2-7-13(12)16(18)19/h1-8H,9H2
Standard InChI Key WIDLFJKNRPKUHR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)Br)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)Br)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a benzoate backbone substituted with a nitro group at the ortho position (C2) and a 3-bromophenylmethyl group at the ester oxygen. The molecular formula is C₁₄H₁₀BrNO₄, with a molar mass of 352.14 g/mol. Key structural features include:

  • Nitro Group (NO₂): Positioned at C2, this group induces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity .

  • Bromine Atom: Located at the meta position of the benzyl group, bromine contributes to steric bulk and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Ester Linkage: The ester functional group (-COO-) connects the nitrobenzoate and bromobenzyl moieties, offering sites for hydrolysis or transesterification .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₄H₁₀BrNO₄
Molar Mass352.14 g/mol
Functional GroupsNitro, Ester, Bromoarene
Predicted Boiling Point~370–390°C (extrapolated)
Density1.6–1.7 g/cm³ (estimated)

Synthetic Methodologies

Esterification of 2-Nitrobenzoic Acid

The most straightforward route involves the acid-catalyzed esterification of 2-nitrobenzoic acid with (3-bromophenyl)methanol:

2-Nitrobenzoic acid+(3-Bromophenyl)methanolH⁺(3-Bromophenyl)methyl 2-nitrobenzoate+H₂O\text{2-Nitrobenzoic acid} + \text{(3-Bromophenyl)methanol} \xrightarrow{\text{H⁺}} \text{(3-Bromophenyl)methyl 2-nitrobenzoate} + \text{H₂O}
  • Catalysts: Sulfuric acid or p-toluenesulfonic acid (PTSA) are typically employed .

  • Reaction Conditions: Reflux in toluene or dichloromethane (60–80°C, 12–24 hours) .

  • Yield: Estimated 60–75%, based on analogous ester syntheses .

Alternative Pathways

  • Nitro Group Introduction: Nitration of (3-bromophenyl)methyl benzoate using mixed nitric-sulfuric acid, though regioselectivity may favor para substitution .

  • Bromination: Electrophilic bromination of methyl 2-nitrobenzoate derivatives, though this risks over-bromination.

Physicochemical Properties

Thermal Stability

The nitro and bromine groups impart moderate thermal stability. Differential scanning calorimetry (DSC) of similar compounds shows decomposition onset near 200°C .

Solubility

  • Polar Solvents: Partially soluble in methanol and ethyl acetate .

  • Nonpolar Solvents: Limited solubility in hexane or toluene .

  • Aqueous Systems: Insoluble due to the hydrophobic aryl and ester groups .

Table 2: Experimental Solubility (Extrapolated)

SolventSolubility (mg/mL)
Methanol10–15
Ethyl Acetate8–12
Water<0.1

Reactivity and Functional Group Transformations

Nitro Group Reduction

The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (Sn/HCl):

Ar-NO₂H₂/Pd-CAr-NH₂\text{Ar-NO₂} \xrightarrow{\text{H₂/Pd-C}} \text{Ar-NH₂}

This transformation is critical for generating pharmacologically active intermediates .

Bromine Participation in Cross-Coupling

The bromine atom serves as a leaving group in palladium-catalyzed reactions, enabling aryl-aryl bond formation:

Ar-Br+Ar’-B(OH)₂Pd(PPh₃)₄Ar-Ar’+B(OH)₃+HBr\text{Ar-Br} + \text{Ar'-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ar-Ar'} + \text{B(OH)₃} + \text{HBr}

Applications in Pharmaceutical and Material Science

Drug Intermediate

Analogous brominated nitrobenzoates, such as methyl 2-bromomethyl-3-nitrobenzoate, are precursors to lenalidomide, a therapeutic for multiple myeloma . The bromine and nitro groups in (3-bromophenyl)methyl 2-nitrobenzoate suggest similar potential in antineoplastic agent synthesis.

Polymer Chemistry

Brominated aromatics are utilized in flame retardants and high-performance polymers. The nitro group could further modify thermal or electronic properties.

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